8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Overview
Description
“8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is a chemical compound1. However, there is limited information available about this specific compound. It is structurally similar to “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” and "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate"23.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile”. However, it might be synthesized in a manner similar to its structurally related compounds34.Molecular Structure Analysis
The molecular structure of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is not directly available. However, it is likely to be similar to the structures of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” and "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate"23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile”. It might undergo reactions similar to its structurally related compounds34.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” are not directly available. However, it is likely to have properties similar to its structurally related compounds34.Scientific Research Applications
Eco-Friendly Synthesis Methods : Research has focused on developing more environmentally friendly approaches to synthesize derivatives of tetrahydronaphthalene-2-carbonitrile. A study by Damera and Pagadala (2023) describes a green chemistry method for constructing 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives, emphasizing the synthesis of multi-substituted benzenes and ensuring good compatibility with bioactive molecules (Damera & Pagadala, 2023).
Advanced Synthesis Techniques : Thimmarayaperumal and Shanmugam (2017) developed a highly efficient domino protocol for synthesizing tetrahydronaphthalene-1-carbonitriles, demonstrating the versatility of these compounds in constructing novel polyaromatic hydrocarbons (Thimmarayaperumal & Shanmugam, 2017).
Quantum Chemical Studies : Pankratov et al. (2004) conducted a quantum chemical study on the regioselectivity of bromination for certain tetrahydronaphthalene derivatives, contributing to the understanding of the chemical properties and potential applications of these compounds (Pankratov et al., 2004).
Electrochemical Applications : A study by Yousef, Ragab, and Abdel-Azzem (2010) explored the electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene, highlighting its potential in creating modified electrodes with enhanced electrochemical properties (Yousef, Ragab, & Abdel-Azzem, 2010).
Anticancer Potential : Research by Shaheen, El-Emam, and El-Gohary (2020) identified certain tetrahydronaphthalene derivatives as potent antitumor agents, indicating their potential in cancer treatment (Shaheen, El-Emam, & El-Gohary, 2020).
Crystal Structure Analysis : Studies like Sharma et al. (2015) and Jansone et al. (2007) have focused on the crystal structure analysis of certain carbonitrile compounds, providing insights into their molecular structures and interactions (Sharma et al., 2015), (Jansone et al., 2007).
Safety And Hazards
There is no specific safety and hazard information available for “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile”. However, it is important to handle all chemical compounds with appropriate safety measures25.
Future Directions
The future directions for “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” are not clear due to the lack of available information. Further research and studies are needed to explore its potential applications and properties.
Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more detailed and accurate analysis, please refer to specific scientific literature or consult a chemistry expert.
properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWZWMNHMVQTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459003 | |
Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
CAS RN |
776328-39-3 | |
Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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